molecular formula C6H5Cl2O2P B058146 Phenyl dichlorophosphate CAS No. 770-12-7

Phenyl dichlorophosphate

Cat. No.: B058146
CAS No.: 770-12-7
M. Wt: 210.98 g/mol
InChI Key: TXFOLHZMICYNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl dichlorophosphate is a highly reactive organophosphorus compound that serves as a versatile phosphorylating and chlorinating agent in synthetic organic chemistry. Its primary research value lies in its application as a key intermediate in the synthesis of phosphate esters, particularly in oligonucleotide and nucleotide chemistry, where it is used to form internucleotide linkages. The compound's mechanism of action involves the electrophilic phosphorus center reacting with nucleophiles such as alcohols; one chlorine atom is readily displaced to form a phosphorodichloridate intermediate, while the second can be substituted to yield diaryl or alkyl aryl phosphates. This reactivity is also exploited in the synthesis of cyclophosphamide analogs and other pharmacologically active phosphoramidates. Furthermore, this compound is a critical precursor for producing flame retardants and plasticizers, making it a compound of significant interest in both life sciences and materials science research. It is essential for studies focused on developing novel synthetic methodologies, creating modified nucleic acids, and engineering advanced polymeric materials.

Properties

IUPAC Name

dichlorophosphoryloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFOLHZMICYNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2O2P
Record name MONOPHENYL DICHLOROPHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17420
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044987
Record name Phenyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Monophenyl dichlorophosphate appears as a liquid. May severely irritate skin, eyes and mucous membranes., Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Record name MONOPHENYL DICHLOROPHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17420
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenyl dichlorophosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21463
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

770-12-7
Record name MONOPHENYL DICHLOROPHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17420
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phosphorodichloridic acid, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl dichlorophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHENYL DICHLOROPHOSPHATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphorodichloridic acid, phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl phosphorodichloridate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL DICHLOROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE85WW9S5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Catalytic Synthesis Using Lewis Acid Ionic Liquids

The environmentally friendly synthesis of phenyl dichlorophosphate via Lewis acid ionic liquids represents a modern advancement over traditional methods. As detailed in CN101671366A , this approach employs phosphorus trichloride (PCl₃) and benzene in a 3:1 molar ratio under reflux conditions, catalyzed by [BuPy]Cl-AlCl₃ ionic liquid. The reaction proceeds via electrophilic substitution, where the ionic liquid facilitates phosphorus activation and directs regioselectivity. Post-reaction, the mixture separates into two layers: an ionic liquid-rich phase and a supernatant containing crude product.

Key steps include:

  • Extraction : The ionic liquid layer is washed with PCl₃ to recover residual product, achieving a 67% yield after distillation .

  • Recycling : The ionic liquid is reused after vacuum evaporation, maintaining catalytic activity over five cycles without significant degradation .

This method eliminates hazardous byproducts like aluminum sludge, common in conventional AlCl₃-catalyzed routes. However, the requirement for precise temperature control (40–160°C) and prolonged reaction times (18 hours) may limit industrial scalability.

Chlorination of Phenyl Phosphorodichloridate

Industrial protocols often favor the chlorination of phenyl phosphorodichloridate (C₆H₅OPCl₂) under anhydrous conditions. As reported by Sincere Chemicals , this method involves reacting phenyl phosphorodichloridate with chlorine gas in chloroform at 0–5°C. The exothermic reaction is quenched by incremental chlorine addition, followed by vacuum distillation to isolate this compound at 103–106°C (9 mmHg) .

Critical parameters include:

  • Solvent Choice : Dichloromethane or chloroform stabilizes intermediates and prevents hydrolysis.

  • Purity Control : Gas chromatography (GC) and ³¹P NMR verify product purity >98%, with residual PCl₃ <1.2% .

While this method achieves high yields (85–90%), it necessitates stringent moisture exclusion and specialized equipment for chlorine handling.

Aluminum-Catalyzed Phenol Phosphorylation

A landmark US patent (US3153081A) describes the direct phosphorylation of phenol derivatives using phosphoryl chloride (POCl₃) and aluminum catalysts. For example, p-cresol reacts with POCl₃ in a 1:2 molar ratio at 95–100°C, catalyzed by activated aluminum metal. The process features:

  • Incremental Feed : Phenol is added slowly to mitigate side reactions, achieving 89% yield of cresyl phosphorodichloridate .

  • Catalyst Specificity : Aluminum chloride (0.25–0.9 wt%) or pre-refluxed aluminum turnings (0.003–0.5 wt%) are essential for rapid kinetics (<1 hour) .

This method’s scalability and high selectivity make it industrially viable, though it generates hydrogen chloride byproducts requiring neutralization.

Historical Preparative Routes

Early syntheses, such as Jacobsen’s 1875 method , involved reacting phenol with PCl₃ in the absence of catalysts. While conceptually simple, these routes suffered from low yields (<50%) and required harsh conditions (reflux at 200°C). Modern adaptations, like Liu’s carboxyl activation protocol , integrate PCl₃ with in situ generated HCl scavengers, improving yields to 65–70%.

Comparative Analysis of Preparation Methods

Parameter Ionic Liquid POCl₃ Chlorination Al-Catalyzed Historical
Yield (%)60–6785–9080–8950–70
Reaction Time (h)182–40.5–36–12
Catalyst[BuPy]Cl-AlCl₃NoneAlCl₃/Al metalNone
ByproductsMinimalHCl, Cl₂HClHCl, P(OH)₃
ScalabilityModerateHighHighLow
Environmental ImpactLowModerateModerateHigh

Analytical and Industrial Considerations

Purity Assurance : Modern workflows employ tandem analytical techniques:

  • ³¹P NMR : Distinguishes this compound (δ = −6 ppm) from PCl₃ (δ = −20 ppm) .

  • GC-MS : Detects residual solvents and chlorinated impurities .

Industrial Adaptations : Large-scale production prioritizes the Al-catalyzed method for its rapid kinetics, whereas ionic liquid routes are emerging in green chemistry applications.

Emerging Applications and Synthesis Design

Recent advances, such as Aizpurua’s lactam synthesis , leverage this compound’s electrophilicity in constructing nitrogen heterocycles. Additionally, its role in phosphatidylglycerol synthesis underscores its versatility in lipid biochemistry. Future methodologies may explore biocatalytic phosphorylation or flow chemistry to enhance atom economy.

Scientific Research Applications

Chemical Reagent in Organic Synthesis

Phenyl dichlorophosphate is widely recognized for its utility as a reagent in organic chemistry. It serves as an activating agent for the formation of thiol esters through the condensation of carboxylic acids and thiols. This reaction is notable for producing good yields under mild conditions, making PDCP a valuable tool for chemists seeking efficient synthetic pathways .

Table 1: Reactions Involving this compound

Reaction TypeDescriptionYield
Thiol Ester FormationCondensation of carboxylic acids and thiolsHigh
Synthesis of Phosphorus-Containing PolymersUsed in copolyester synthesis for flame retardantsVariable
Modification of Cyclic EthersReacts with cyclic ethers to form diiodo compoundsMild conditions

Flame Retardant Applications

Recent studies have highlighted PDCP's role in developing flame-retardant materials. A notable application involves synthesizing a novel phosphorus/nitrogen-containing monomer (PDHAA) by reacting PDCP with N-hydroxyethyl acrylamide (HEAA). This monomer was incorporated into UV-curable coatings that significantly improved the flame retardancy of fiber needled felts (FNFs) .

Case Study: Flame-Retardant Coatings

  • Objective : Enhance flame retardancy of FNFs using PDHAA.
  • Method : PDHAA was mixed with another monomer (PM-2) at varying ratios and applied as a coating.
  • Results :
    • The limiting oxygen index (LOI) values increased from 21.6% (uncoated) to 28.2% (coated).
    • The coated samples achieved self-extinguishing properties and passed UL-94 V-0 tests, indicating superior flame retardancy.

Table 2: Flame Retardancy Results

SampleLOI (%)UL-94 RatingSelf-Extinguishing Time (s)
Uncoated FNF21.6N/AN/A
FNFs-126.4N/A65
FNFs-427.8V-0<10
FNFs-528.2V-0<10

Synthesis of Advanced Materials

PDCP has been employed in the synthesis of phosphorus-containing copolyesters, which exhibit enhanced thermal stability and flame retardancy compared to traditional polymers. These materials are particularly relevant in applications requiring high-performance characteristics, such as automotive and aerospace components .

Case Study: Phosphorus-Containing Copolyester

  • Research Focus : Characterization and application of PDCP-derived copolyesters.
  • Findings :
    • Improved thermal properties were observed, making these materials suitable for high-temperature applications.
    • The incorporation of phosphorus into the polymer backbone contributed to its flame-retardant characteristics.

Mechanism of Action

Comparison with Similar Compounds

Reactivity and Catalytic Efficiency

Phenylphosphonic Dichloride (C₆H₅P(O)Cl₂)
  • Reactivity: Used in O-acylation reactions but yields monomers with monoclinic crystal structures, contrasting with the triclinic systems formed by phenyl dichlorophosphate-derived monomers .
  • Phase Behavior : Differential scanning calorimetry (DSC) and polarized light microscopy (PLM) studies reveal distinct phase transition temperatures between the two compounds’ derivatives, suggesting structural and electronic influences on material properties .
Ethyl Dichlorophosphate (C₂H₅OP(O)Cl₂)
  • Beckmann Rearrangement : Less effective than this compound, often requiring elevated temperatures or longer reaction times for comparable yields .
  • Electronic Effects : The electron-donating ethyl group reduces electrophilicity at the phosphorus center, lowering reactivity toward nucleophiles like oximes .
Diphenyl Chlorophosphate ((C₆H₅O)₂P(O)Cl)
  • Steric Hindrance : Bulkier phenyl groups hinder reaction kinetics, making it less favorable for reactions requiring rapid activation, such as Beckmann rearrangement .
Diethyl Chlorophosphate ((C₂H₅O)₂P(O)Cl)
  • Applications : Primarily used in agrochemical synthesis due to milder reactivity. Less suited for room-temperature reactions compared to this compound .

Table 1: Comparative Reactivity in Beckmann Rearrangement

Compound Reaction Temperature Yield Range (%) Key Advantage Reference
This compound Ambient 70–95 No pre-synthesis, high efficiency
Ethyl dichlorophosphate 50–80°C 50–75 Moderate reactivity
Phenylphosphonic dichloride 0–25°C 60–85 Material diversity

Structural and Spectral Properties

  • IR and NMR Spectroscopy :

    • This compound derivatives exhibit distinct P=O stretching frequencies (~1270–1300 cm⁻¹) in IR spectra, differing from ethyl dichlorophosphate (~1240–1260 cm⁻¹) due to electronic effects of substituents .
    • In ³¹P NMR, this compound-based phosphoramidates show shifts at δ ~9 ppm, whereas diethyl chlorophosphate derivatives resonate upfield (δ ~5 ppm) .
  • Crystallography: Monomers derived from this compound (e.g., compound 3b) crystallize in triclinic systems, while phenylphosphonic dichloride derivatives (3a) adopt monoclinic systems .

Biological Activity

Phenyl dichlorophosphate (PDCP), a chemical compound with the formula C6H5POCl2\text{C}_6\text{H}_5\text{POCl}_2, is a versatile reagent in organic synthesis known for its biological activity and utility in various chemical transformations. This article delves into the biological implications, synthesis, and applications of PDCP, supported by case studies and research findings.

PDCP is synthesized through the reaction of phenol with phosphorus oxychloride. The process typically involves maintaining specific temperatures to achieve high yields and purity of the product. For instance, a preferred method involves introducing phenol incrementally into a mixture of phosphoryl chloride while controlling the reaction temperature between 85°C and 110°C .

PDCP acts primarily as an activating agent in several biochemical reactions. It facilitates the formation of thiol esters from carboxylic acids and thiols, demonstrating significant efficiency in promoting these transformations . The activation occurs through the formation of an intermediate that enhances nucleophilic attack by thiols, leading to high yields of desired products.

Inhibition Studies

Research has shown that PDCP exhibits inhibitory effects on certain enzymes, which can be leveraged for therapeutic purposes. For example, in studies involving Trypanosoma brucei, PDCP derivatives were found to inhibit the enzyme 6-phosphogluconate dehydrogenase (6-PGDH), crucial for the parasite's metabolic pathways. The inhibition results in increased vulnerability to oxidative stress, potentially leading to cell death .

Case Study 1: Thiol Ester Formation

In a study examining the efficiency of PDCP as an activating agent, researchers reported successful conversions of various carboxylic acids to thiol esters. The yields were notably high, indicating PDCP's effectiveness in facilitating these reactions at ambient conditions .

Substrate Thiol Yield (%)
Acetic AcidEthanethiol85
Benzoic AcidButanethiol90
Propanoic AcidMercaptoethanol78

Case Study 2: Beckmann Rearrangement

Another significant application of PDCP is its role in the Beckmann rearrangement of ketoximes. This reaction converts ketoximes to amides under mild conditions, showcasing PDCP's ability to act as a dehydrating agent without requiring elevated temperatures .

Ketoxime Amide Product Yield (%)
Acetophenone oximeN-phenylacetamide92
Cyclohexanone oximeN-cyclohexylacetamide88

Research Findings

Recent studies have highlighted PDCP's potential in drug development due to its ability to modify biological pathways. For instance, its prodrug approach has been explored to enhance cellular uptake and efficacy against resistant strains of parasites . The findings suggest that with further optimization, compounds derived from PDCP could serve as effective therapeutic agents.

Q & A

Q. What are the primary applications of phenyl dichlorophosphate in organic synthesis, and what experimental conditions are optimal?

this compound is widely used as a phosphorylating agent. Key applications include:

  • Beckmann Rearrangement : It facilitates the conversion of ketoximes to amides under mild conditions. Typical protocols involve reacting ketoximes with this compound in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, yielding amides in moderate-to-high efficiency (60–85%) .
  • Polymer Chemistry : It acts as a flame-retardant co-monomer in polybutylene succinate (PBS) synthesis. Incorporation at 5–10 wt% enhances flame resistance by promoting char formation during combustion .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its skin corrosion (Category 1B) and severe eye damage (Category 1) hazards :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.
  • Emergency Measures : In case of skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing. For eye exposure, irrigate with saline for 20 minutes and seek medical attention .
  • Storage : Store in sealed glass containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction efficiency be improved in this compound-mediated phosphorylation reactions?

Optimization strategies include:

  • Stoichiometric Adjustments : Use 1.2–1.5 equivalents of this compound to ensure complete conversion of substrates like alcohols or amines.
  • Catalysis : Add 5 mol% of DMAP (4-dimethylaminopyridine) to accelerate phosphorylation of sterically hindered nucleophiles .
  • Solvent Selection : Anhydrous solvents (e.g., dichloromethane) minimize side reactions, while polar aprotic solvents (e.g., acetonitrile) enhance reactivity in nucleophilic substitutions .

Q. What mechanistic insights explain this compound’s flame-retardant efficacy in polymers?

In PBS copolymers, this compound operates via:

  • Condensed-Phase Mechanism : Promotes char formation through cross-linking reactions between phosphorus-oxygen intermediates and polymer chains.
  • Gas-Phase Mechanism : Releases PO· radicals that quench highly reactive H· and OH· radicals, suppressing combustion .
  • Synergistic Effects : Combined use with nitrogen-containing additives (e.g., melamine) enhances flame retardancy by generating inert gases (NH₃) .

Q. How do conformational isomers of this compound influence its reactivity?

Theoretical IR studies reveal two stable conformers: ±sc (syn-clinal) and ap (anti-periplanar). The ap conformer dominates (70–80% abundance) due to lower steric strain, enhancing electrophilicity at the phosphorus center. This conformer’s higher polarity also improves solubility in polar reaction media .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • IR Spectroscopy : Key peaks include P=O stretching at 1280–1300 cm⁻¹ and P-Cl vibrations at 580–600 cm⁻¹ .
  • NMR : ³¹P NMR shows a singlet at δ 0–5 ppm for phosphorylated products. ¹H NMR of the phenyl group appears as a multiplet at δ 7.2–7.5 ppm .
  • Mass Spectrometry : ESI-MS in negative ion mode detects [M−Cl]⁻ fragments (m/z 175.9) for structural confirmation .

Q. How can researchers reconcile conflicting data on this compound’s purity and stability across studies?

  • Purity Variations : Commercial batches may differ in purity (≥95% vs. >95.0% by GC) due to residual solvents or hydrolysis products. Purify via vacuum distillation (bp 241–243°C) before critical experiments .
  • Stability Tests : Monitor hydrolytic degradation by ³¹P NMR; <5% decomposition after 24 hours in anhydrous THF confirms batch integrity .

Methodological Notes

  • Contradictory Evidence : While some studies emphasize this compound’s role in drug delivery (e.g., antiretroviral therapies ), others focus on polymer applications. These discrepancies reflect context-dependent reactivity, necessitating pilot studies for new applications.
  • Excluded Sources : Commercial data (e.g., pricing in ) were omitted to align with academic research priorities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl dichlorophosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Phenyl dichlorophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.